

# An In-Depth Technical Guide to 2,3-Dihydro-1H-indole-3-ethanol

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## Compound of Interest

Compound Name: 1H-Indole-3-ethanol, 2,3-dihydro-

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## Introduction

This technical guide provides a comprehensive overview of 2,3-dihydro-1H-indole-3-ethanol, a saturated derivative of the biologically active molecule tryptophol. Indole and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The reduction of the indole nucleus to an indoline scaffold can significantly alter the molecule's three-dimensional structure and electronic properties, potentially leading to novel biological activities and improved pharmacokinetic profiles. This document details the nomenclature, structure, synthesis, and known context of 2,3-dihydro-1H-indole-3-ethanol, serving as a valuable resource for researchers in drug discovery and development.

## IUPAC Name and Structure

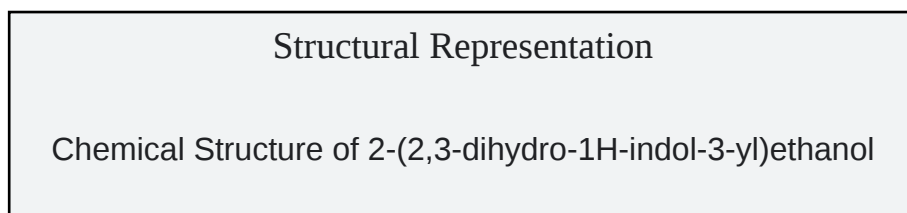
The nomenclature and structural representation of the target compound are fundamental to its study.

IUPAC Name: 2-(2,3-dihydro-1H-indol-3-yl)ethanol

Synonyms: Indoline-3-ethanol

Parent Compound: 2-(1H-indol-3-yl)ethanol, commonly known as Tryptophol.

Structure:



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**Figure 1:** Chemical structure of 2-(2,3-dihydro-1H-indol-3-yl)ethanol.

## Physicochemical and Spectroscopic Data

While specific experimental data for 2,3-dihydro-1H-indole-3-ethanol is not widely available in the public domain, the following tables provide a comparative summary of the known properties of its parent compound, tryptophol, and the core indoline structure. This information is crucial for predicting the characteristics of the target molecule and for guiding experimental design.

Property	Tryptophol (Parent Compound)	Indoline (Core Structure)	2,3-Dihydro-1H-indole-3-ethanol (Predicted)
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO	C <sub>8</sub> H <sub>9</sub> N	C <sub>10</sub> H <sub>13</sub> NO
Molecular Weight	161.20 g/mol	119.16 g/mol	163.22 g/mol
Melting Point	59 °C[1]	-21 °C	Likely a low-melting solid or a viscous liquid at room temperature.
Boiling Point	174 °C at 2 mmHg[2]	220-221 °C at 760 mmHg	Expected to have a high boiling point, likely requiring vacuum distillation for purification.
Solubility	Soluble in ethanol, methanol, chloroform; slightly soluble in water.[3]	Soluble in most organic solvents; slightly soluble in water.	Expected to be soluble in polar organic solvents and have some water solubility due to the hydroxyl group.
Appearance	Colorless to pale yellow solid or liquid. [3]	Colorless to yellow liquid.	Predicted to be a colorless or pale yellow liquid or solid.

Table 1: Comparative Physicochemical Properties

Spectroscopic Data	Tryptophol (Parent Compound)	2,3-Dihydro-1H-indole-3-ethanol (Expected)
<sup>1</sup> H NMR	Aromatic protons ( $\delta$ 7.0-7.7 ppm), a singlet for the indole NH ( $\delta$ ~8.0 ppm), and signals for the ethyl alcohol side chain (-CH <sub>2</sub> -CH <sub>2</sub> -OH) at approximately $\delta$ 3.0 and 3.9 ppm. <a href="#">[4]</a> <a href="#">[5]</a>	Absence of aromatic signals from the pyrrole ring. Appearance of aliphatic signals for the C2 and C3 protons of the indoline ring, which would be complex multiplets. The aromatic signals for the benzene ring would remain. The signals for the ethyl alcohol side chain would be present, likely with some shift changes.
<sup>13</sup> C NMR	Signals for the aromatic carbons of the indole ring and the two carbons of the ethyl alcohol side chain. <a href="#">[4]</a> <a href="#">[5]</a>	The C2 and C3 carbons would shift to the aliphatic region (upfield) compared to their positions in tryptophol. The signals for the benzene ring carbons and the side chain carbons would be present.
Mass Spec (EI)	Molecular ion peak (M <sup>+</sup> ) at m/z 161. Fragmentation would likely involve the loss of the hydroxyl group and cleavage of the side chain. <a href="#">[6]</a>	Molecular ion peak (M <sup>+</sup> ) at m/z 163. Fragmentation patterns would be expected to be different from tryptophol due to the saturated heterocyclic ring, likely involving the loss of the ethanol side chain or fragmentation of the indoline ring.

Table 2: Comparative Spectroscopic Data

## Experimental Protocols

The primary route for the synthesis of 2,3-dihydro-1H-indole-3-ethanol is the catalytic hydrogenation of tryptophol.<sup>[7]</sup> While a specific detailed protocol for this exact transformation is not readily available, a general procedure can be adapted from established methods for the reduction of indoles to indolines.

## Synthesis of 2,3-Dihydro-1H-indole-3-ethanol via Catalytic Hydrogenation

This protocol is a representative method based on the catalytic hydrogenation of unprotected indoles. Optimization of reaction conditions (catalyst, solvent, temperature, and pressure) may be required to achieve high yield and purity.

Materials:

- 2-(1H-indol-3-yl)ethanol (Tryptophol)
- Platinum on carbon (Pt/C, 5-10 mol%)
- p-Toluenesulfonic acid (p-TSA), monohydrate (optional, as an activator)
- Ethanol or Water (solvent)
- Hydrogen gas (H<sub>2</sub>)
- Diatomaceous earth (e.g., Celite®)
- Standard laboratory glassware for inert atmosphere reactions
- Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure)

Procedure:

- **Reaction Setup:** In a suitable reaction vessel, dissolve 2-(1H-indol-3-yl)ethanol (1 equivalent) in the chosen solvent (ethanol or water).
- **Catalyst Addition:** Carefully add the Pt/C catalyst (5-10 mol%) to the solution. If using an acid activator, add p-toluenesulfonic acid (1 equivalent).

- **Hydrogenation:** Secure the reaction vessel to the hydrogenation apparatus. Purge the system with nitrogen or argon, and then introduce hydrogen gas. The reaction can be run at atmospheric pressure or at elevated pressure (e.g., 50 psi) in a Parr apparatus.
- **Reaction Monitoring:** Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
- **Catalyst Removal:** Filter the reaction mixture through a pad of diatomaceous earth to remove the platinum catalyst. Wash the filter cake with the solvent used for the reaction.
- **Purification:** Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,3-dihydro-1H-indole-3-ethanol.



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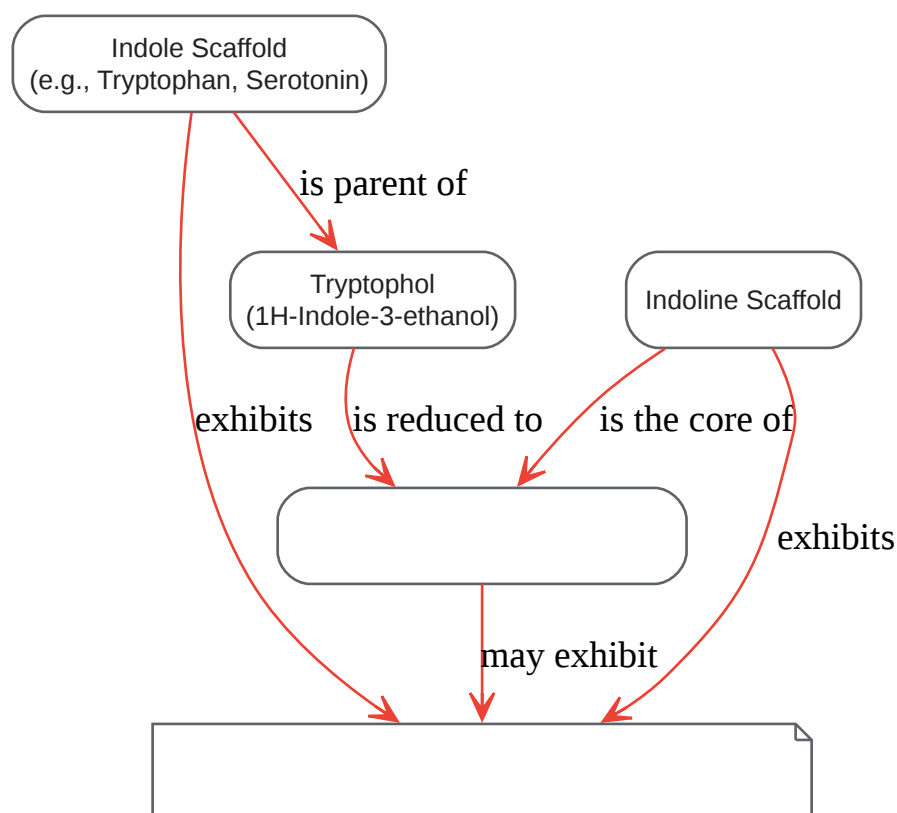
**Caption:** General workflow for the synthesis of 2,3-dihydro-1H-indole-3-ethanol.

## Biological Activity and Drug Development Potential

While the specific biological activities of 2,3-dihydro-1H-indole-3-ethanol have not been extensively reported, the broader classes of indole and indoline derivatives are rich sources of pharmacologically active compounds.

- **Indole Derivatives:** The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of activities, including anticancer, antiviral, and anti-inflammatory effects.<sup>[7]</sup>
- **Indoline Derivatives:** The reduction of the indole C2-C3 double bond to form an indoline can significantly impact biological activity. Indoline derivatives have been investigated for various therapeutic applications, including as potent antioxidant and anti-inflammatory agents. Some studies have shown that indoline-based compounds can protect against oxidative stress and reduce the production of pro-inflammatory cytokines.

Given the established biological profile of tryptophol and other indoline derivatives, 2,3-dihydro-1H-indole-3-ethanol represents a promising candidate for further investigation in drug discovery programs. Its unique structural features may lead to novel interactions with biological targets.



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**Caption:** Relationship between the target compound and its parent structures.

## Conclusion

2,3-Dihydro-1H-indole-3-ethanol is a structurally interesting molecule that warrants further investigation by the scientific community. This guide provides a foundational understanding of its chemistry and potential biological relevance. The provided synthetic protocol offers a starting point for its preparation, and the comparative data can aid in its characterization. Future research should focus on the detailed biological evaluation of this compound to uncover its therapeutic potential, particularly in the areas of inflammation, cancer, and neurodegenerative diseases where indole and indoline derivatives have shown promise.

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